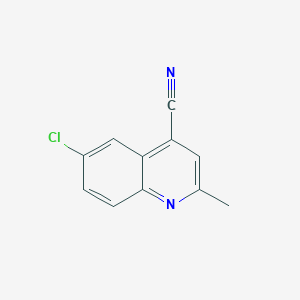

6-Chloro-2-methylquinoline-4-carbonitrile

CAS No.:

Cat. No.: VC15977552

Molecular Formula: C11H7ClN2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClN2 |

|---|---|

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | 6-chloro-2-methylquinoline-4-carbonitrile |

| Standard InChI | InChI=1S/C11H7ClN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3 |

| Standard InChI Key | WKKHTFQWBLECCD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)Cl)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s quinoline backbone consists of a bicyclic system fused from a benzene ring and a pyridine ring. Key substituents include:

-

Chlorine atom at position 6: Introduces electronegativity and steric effects, influencing reactivity in nucleophilic substitutions .

-

Methyl group at position 2: Enhances lipophilicity and modulates electronic effects through inductive donation .

-

Nitrile group at position 4: A strong electron-withdrawing group that directs electrophilic attacks to the 3-position and participates in cycloaddition reactions .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 202.64 g/mol | |

| Density | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

The absence of melting/boiling point data underscores the need for experimental characterization. Comparatively, 6-chloro-2-methylquinoline (CAS 92-46-6), a structural analog without the nitrile group, melts at 94–98°C , suggesting that the nitrile moiety may elevate the melting point due to increased dipole interactions.

Synthesis Methodologies

Gould-Jacobs Cyclization

A robust route to quinoline-4-carbonitriles involves Gould-Jacobs cyclization, where aniline derivatives react with β-ketonitriles. For 6-chloro-2-methylquinoline-4-carbonitrile:

-

Substrate Preparation: 4-Chloro-2-methylaniline reacts with ethyl cyanoacetate in acetic acid under reflux .

-

Cyclization: Intramolecular condensation forms the quinoline core, with the nitrile group retained at the 4-position.

-

Chlorination: Electrophilic chlorination using chlorosuccinimide (NCS) in selectively targets the 6-position .

Table 2: Optimized Synthesis Conditions

Friedländer Condensation

An alternative approach employs Friedländer condensation between 2-aminobenzonitrile and methyl ketones:

-

Ketone Selection: 2-Methylcyclohexanone provides the methyl substituent.

-

Acid Catalysis: facilitates imine formation and cyclodehydration .

-

Post-functionalization: Late-stage chlorination ensures regioselectivity.

Challenges include controlling competing side reactions, such as over-chlorination or nitrile hydrolysis.

Reactivity and Functionalization

Nitrile Group Transformations

The 4-cyano group serves as a versatile handle for further derivatization:

-

Hydrolysis: Treatment with (conc.) yields 4-carboxylic acid derivatives, though this risks decarboxylation .

-

Reduction: Catalytic hydrogenation () produces 4-aminomethylquinolines, potential pharmacophores .

Electrophilic Aromatic Substitution

The chloro and methyl groups direct electrophiles to specific positions:

-

Nitration: Occurs at the 3-position due to deactivation of the 4-position by the nitrile .

-

Sulfonation: Requires fuming at elevated temperatures, yielding water-soluble derivatives.

Research Gaps and Future Directions

-

Thermodynamic Data: Experimental determination of melting/boiling points and solubility profiles.

-

Biological Screening: Evaluation against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.

-

Process Optimization: Development of catalytic, asymmetric syntheses for enantiopure derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume